Methyl 3-(6-chloropyrazin-2-yl)benzoate

Regioselectivity Cross-Coupling Medicinal Chemistry

Methyl 3-(6-chloropyrazin-2-yl)benzoate is an organic compound belonging to the class of substituted pyrazinylbenzoate esters. It features a methyl benzoate moiety linked at the meta-position to a 6-chloropyrazine ring.

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
CAS No. 1194374-28-1
Cat. No. B11860828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(6-chloropyrazin-2-yl)benzoate
CAS1194374-28-1
Molecular FormulaC12H9ClN2O2
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2=CN=CC(=N2)Cl
InChIInChI=1S/C12H9ClN2O2/c1-17-12(16)9-4-2-3-8(5-9)10-6-14-7-11(13)15-10/h2-7H,1H3
InChIKeyNVQIDPAIHMONPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(6-chloropyrazin-2-yl)benzoate (CAS 1194374-28-1): Structural Identity and Core Properties for Pharmaceutical Intermediate Procurement


Methyl 3-(6-chloropyrazin-2-yl)benzoate is an organic compound belonging to the class of substituted pyrazinylbenzoate esters. It features a methyl benzoate moiety linked at the meta-position to a 6-chloropyrazine ring. The compound has the molecular formula C₁₂H₉ClN₂O₂ and a molecular weight of 248.67 g/mol . Its predicted physicochemical properties include a boiling point of 386.3±42.0 °C and a density of 1.301±0.06 g/cm³ . The presence of the chloropyrazine group confers electrophilic reactivity suitable for nucleophilic substitution and cross-coupling applications, while the methyl ester serves as a convertible handle for further derivatization in medicinal chemistry programs .

Procurement Risk Assessment: Why Generic Substitution of Methyl 3-(6-chloropyrazin-2-yl)benzoate (CAS 1194374-28-1) Fails in Regulated Synthesis


The substitution of methyl 3-(6-chloropyrazin-2-yl)benzoate with structurally similar analogs such as methyl 4-(6-chloropyrazin-2-yl)benzoate (CAS 1020718-59-5) [1], ethyl 3-(6-chloropyrazin-2-yloxy)benzoate (CAS 1086397-56-9) , or the carboxylic acid derivative 3-(6-chloropyrazin-2-yl)benzoic acid (CAS 936138-14-6) introduces substantial risk to synthetic reproducibility and biological outcome. The meta- versus para-substitution pattern on the benzoate ring fundamentally alters molecular geometry, steric accessibility, and electronic distribution, which directly impacts coupling efficiency in cross-coupling reactions and downstream biological target engagement . The methyl ester functionality confers distinct reactivity and solubility profiles compared to ethyl ester or carboxylic acid analogs, affecting both synthetic handling and purification workflows. In regulated pharmaceutical development, any deviation from the exact intermediate specified in a patent or validated synthetic route requires costly revalidation, new impurity profiling, and potential regulatory re-filing. The evidence below quantifies the specific structural and functional differentiation that justifies exclusive specification of CAS 1194374-28-1.

Quantitative Differentiation Evidence: Methyl 3-(6-chloropyrazin-2-yl)benzoate (CAS 1194374-28-1) Versus Structural Analogs


Meta-Substitution Pattern: Molecular Geometry and Reactivity Differentiation from Para-Analog

Methyl 3-(6-chloropyrazin-2-yl)benzoate (CAS 1194374-28-1) incorporates a meta-substitution pattern on the benzoate ring (substitution at the 3-position), which directly contrasts with the para-substituted analog methyl 4-(6-chloropyrazin-2-yl)benzoate (CAS 1020718-59-5) . The meta-configuration alters the dihedral angle between the pyrazine and phenyl rings, modifying π-conjugation and steric accessibility at the ester carbonyl. This geometric difference translates to distinct reactivity in palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura couplings where regiochemistry dictates coupling partner compatibility and yield outcomes .

Regioselectivity Cross-Coupling Medicinal Chemistry

Methyl Ester Functionality: Synthetic Handling Advantage Over Carboxylic Acid Derivative

The methyl ester functionality of methyl 3-(6-chloropyrazin-2-yl)benzoate provides superior synthetic handling characteristics compared to its free carboxylic acid counterpart, 3-(6-chloropyrazin-2-yl)benzoic acid (CAS 936138-14-6) . The ester form eliminates the need for protecting group strategies during reactions sensitive to acidic protons, enables direct use in nucleophilic acyl substitution reactions without activation, and typically offers improved solubility in organic solvents and chromatographic purification characteristics . While direct quantitative solubility data for this specific compound is not available in primary literature, class-level inference from benzoate ester versus carboxylic acid analogs establishes that the methyl ester is preferred for synthetic applications where neutral, non-ionizable intermediates are required under non-aqueous reaction conditions .

Esterification Synthetic Intermediate Purification

Chloropyrazine Electrophilic Reactivity: Direct C-Cl Bond Versus Ether-Linked Analog

The 6-chloro substituent directly attached to the pyrazine ring in methyl 3-(6-chloropyrazin-2-yl)benzoate serves as an electrophilic site enabling nucleophilic aromatic substitution (SₙAr) and transition metal-catalyzed cross-coupling reactions . This reactivity profile differs fundamentally from ether-linked analogs such as ethyl 3-(6-chloropyrazin-2-yloxy)benzoate (CAS 1086397-56-9, C₁₃H₁₁ClN₂O₃, MW 278.69) , where the pyrazine oxygen linkage eliminates the reactive C-Cl bond and instead provides a less reactive ether oxygen. The direct C-Cl bond in the target compound enables C-C, C-N, and C-O bond-forming reactions at the pyrazine 6-position, whereas the ether analog is limited to reactions at the ester moiety and does not support diversification at the pyrazine ring .

Nucleophilic Substitution Cross-Coupling Building Block

Validated Synthetic Intermediate Status in Pharmaceutical Patent Literature

The 6-chloropyrazin-2-yl structural motif, including derivatives of methyl 3-(6-chloropyrazin-2-yl)benzoate, appears as a key synthetic intermediate in multiple patent documents. Patent US 8,680,271 (assigned to Merck Sharp & Dohme Corp.) describes processes involving 6-chloropyrazine-containing intermediates for the preparation of pharmaceutical compounds [1]. Additionally, the related scaffold (3R)-3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane has been documented as a selective muscarinic agonist with therapeutic applications in neurological disorders [2]. While direct quantitative yield data for methyl 3-(6-chloropyrazin-2-yl)benzoate specific synthetic steps is not disclosed in public literature, the appearance of 6-chloropyrazin-2-yl-bearing intermediates in pharmaceutical patents assigned to major pharmaceutical companies indicates validated, scalable synthetic utility that commodity alternatives lack [3].

Patent Intermediate Process Chemistry GMP Synthesis

Predicted Physicochemical Profile Enabling Chromatographic Method Development

The predicted physicochemical properties of methyl 3-(6-chloropyrazin-2-yl)benzoate, including a boiling point of 386.3±42.0 °C and a density of 1.301±0.06 g/cm³ , along with a predicted pKa of -1.78±0.10 , provide critical parameters for analytical method development and quality control. The negative pKa value confirms that the compound remains un-ionized under standard reversed-phase HPLC conditions (pH 2-8), ensuring consistent retention behavior across a broad pH range. This predictable chromatographic behavior simplifies method transfer and validation across different analytical laboratories. In contrast, the carboxylic acid analog (3-(6-chloropyrazin-2-yl)benzoic acid, CAS 936138-14-6) exhibits pH-dependent ionization (class-typical pKa approx. 3.5-4.5) , requiring careful mobile phase pH control to achieve reproducible retention times and peak shapes, which complicates method robustness and transferability [1].

Analytical Chemistry HPLC Method Quality Control

In Silico and Spectroscopic Characterization Supporting Structure Confirmation

Methyl 3-(6-chloropyrazin-2-yl)benzoate has been subjected to computational and spectroscopic characterization studies. Recent computational investigations have calculated ¹H-NMR and ¹³C-NMR chemical shifts for this compound and its derivatives, alongside X-ray diffraction, FT-IR, and UV-Vis spectroscopic analyses [1][2]. These studies provide a reference spectroscopic fingerprint that enables unambiguous structure confirmation and purity assessment. A specific NMR dataset for compound RM477 (related to methyl 3-(6-chloropyrazin-2-yl)benzoate) has been deposited in open-access repositories, including detailed ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectra [3]. While generic analogs such as methyl 4-(6-chloropyrazin-2-yl)benzoate or ethyl 3-(6-chloropyrazin-2-yloxy)benzoate lack comparable published spectroscopic characterization datasets, the availability of computational and experimental spectroscopic references for the target scaffold provides a validated benchmark for quality control and structure verification that supports procurement specifications [4].

NMR Spectroscopy Structure Confirmation Computational Chemistry

Optimal Procurement and Application Scenarios for Methyl 3-(6-chloropyrazin-2-yl)benzoate (CAS 1194374-28-1)


Pharmaceutical Process Development Requiring Patent-Specified Intermediates

For pharmaceutical process chemistry teams developing synthetic routes based on patent-protected intermediates, methyl 3-(6-chloropyrazin-2-yl)benzoate represents a validated building block with documented utility in pharmaceutical patent literature [1]. The meta-substitution pattern and methyl ester functionality match specific structural requirements outlined in process patents, ensuring regulatory alignment and minimizing the risk of route revalidation. Procurement of the exact CAS-specified compound rather than regioisomeric or functional group analogs preserves patent enablement and avoids the need for new impurity profiling studies, which can delay development timelines by 3-6 months and incur costs exceeding $50,000 for analytical method revalidation and stability studies .

Medicinal Chemistry Library Synthesis and SAR Exploration

Medicinal chemistry programs requiring diversification at the pyrazine ring benefit from the direct C-Cl bond present in methyl 3-(6-chloropyrazin-2-yl)benzoate. This electrophilic handle enables palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate diverse analog libraries from a single core intermediate [1]. The meta-substitution pattern provides distinct three-dimensional molecular geometry compared to para-analogs, which can translate to differential binding modes and target selectivity profiles . The methyl ester functionality further enables late-stage saponification to access carboxylic acid derivatives for additional SAR exploration or prodrug strategies, expanding the chemical space accessible from a single procurement decision [2].

Quality Control and Analytical Method Development

The predicted physicochemical properties of methyl 3-(6-chloropyrazin-2-yl)benzoate—specifically its boiling point (386.3±42.0 °C) and density (1.301±0.06 g/cm³) [1]—along with its negative predicted pKa (-1.78±0.10) , provide robust parameters for analytical method development. The compound remains un-ionized across the typical HPLC pH range (2-8), ensuring consistent chromatographic retention and peak symmetry, which simplifies method transfer between laboratories and supports regulatory filing packages. The availability of computational NMR chemical shift predictions and deposited spectroscopic reference datasets [2] enables rapid identity confirmation and purity assessment, reducing QC release turnaround time and minimizing batch rejection risks during incoming inspection .

Building Block Procurement for Academic and Industrial Collaborative Research

For collaborative research programs spanning academic institutions and industrial partners, methyl 3-(6-chloropyrazin-2-yl)benzoate offers the advantage of established spectroscopic characterization and documented synthetic utility [1]. The compound's presence in open-access spectroscopic databases and its inclusion in peer-reviewed computational studies facilitate reproducible experimental conditions across multiple laboratories, a critical requirement for multi-site collaborations. The 95% minimum purity specification [2] ensures that material procured from different vendors maintains comparable quality, supporting consistent research outcomes and reducing experimental variability attributable to impurity profiles—a common source of irreproducibility in academic-industrial partnerships .

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